6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-
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Overview
Description
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)- is a complex organic compound known for its unique structural properties. This compound features a severely distorted helicene-like bridged biaryl structure, which contributes to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)- involves several steps. One notable method includes the use of Lawesson’s reagent to convert oxolactone intermediates into the desired thionolactone product . This process requires precise reaction conditions to ensure the correct structural formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic processes, such as Rh(III)-catalyzed annulation, has been explored for related compounds .
Chemical Reactions Analysis
Types of Reactions
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to alter its oxidation state.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent for thionation , benzoic acid for product yield optimization , and various oxidizing and reducing agents depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of Lawesson’s reagent results in the formation of thionolactone derivatives .
Scientific Research Applications
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: The compound is used as a synthetic intermediate in the stereoselective synthesis of biaryl compounds.
Biology: Its structural properties make it a subject of interest in the study of molecular interactions and biological activity.
Industry: The compound’s unique structure and reactivity make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action for 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)- involves its interaction with molecular targets through its helicene-like structure. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
6H-Dibenzo[b,d]pyran-1-ol, 3-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-: Known for its distinct structural properties and biological activity.
Arnottin I: A 6H-benzo[d]naphtho[1,2-b]pyran-6-one derivative with antitumor activity.
Uniqueness
6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)- stands out due to its severely distorted helicene-like bridged biaryl structure, which imparts unique chemical and biological properties .
Properties
CAS No. |
138435-75-3 |
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Molecular Formula |
C25H26O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1,3-ditert-butylnaphtho[2,1-c]chromen-6-one |
InChI |
InChI=1S/C25H26O2/c1-24(2,3)16-13-19(25(4,5)6)22-20(14-16)27-23(26)18-12-11-15-9-7-8-10-17(15)21(18)22/h7-14H,1-6H3 |
InChI Key |
CWJFTBXWDZAALY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C4=CC=CC=C4C=C3)C(C)(C)C |
Origin of Product |
United States |
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